1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea
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Overview
Description
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea is an organosulfur compound with the molecular formula C8H6BrF3N2S. It is a derivative of thiourea, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it binds to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with residues Phe238 and Ser191. This interaction enhances its binding affinity and promotes gibberellin-like activity . In cancer research, it induces apoptosis in cancer cells by inhibiting interleukin-6 (IL-6) levels and activating pro-apoptotic pathways .
Comparison with Similar Compounds
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Nitrophenyl)-2-thiourea: Known for its use in organic synthesis and as a reagent in analytical chemistry.
1-(2-Methoxyphenyl)-2-thiourea: Utilized in the development of pharmaceuticals and agrochemicals.
1-(4-Bromo-2-(trifluoromethyl)phenyl)-2-thiourea: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C8H6BrF3N2S |
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Molecular Weight |
299.11 g/mol |
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
QOZRMDHHPQZZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Br |
Origin of Product |
United States |
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